

# 3-Bromo-D-phenylalanine CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Bromo-D-phenylalanine

Cat. No.: B1277646

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## An In-depth Technical Guide to 3-Bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-D-phenylalanine** is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring endows this D-enantiomer of phenylalanine with unique steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced biological activity, metabolic stability, and receptor specificity. This technical guide provides a comprehensive overview of **3-Bromo-D-phenylalanine**, including its physicochemical properties, synthesis, experimental applications, and its role in modulating key biological pathways.

## Physicochemical Properties

The fundamental physicochemical properties of **3-Bromo-D-phenylalanine** are summarized in the table below, providing essential data for its use in experimental settings.

Property	Value	Reference(s)
CAS Number	99295-78-0	
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub>	
Molecular Weight	244.08 g/mol	
Appearance	Off-white solid	
Solubility	Slightly soluble in water	
Storage Conditions	0 - 8 °C	

## Synthesis of 3-Bromo-D-phenylalanine

The enantiomerically pure synthesis of **3-Bromo-D-phenylalanine** is crucial for its application in stereospecific drug design and peptide synthesis. While the synthesis of the racemic mixture (3-Bromo-DL-phenylalanine) is commonly achieved via the Erlenmeyer-Plöchl reaction followed by reduction, obtaining the pure D-enantiomer often requires enzymatic resolution or asymmetric synthesis methods. One effective approach involves the use of Phenylalanine Ammonia Lyases (PALs) in a chemoenzymatic cascade.[\[1\]](#)

## Experimental Protocol: Chemoenzymatic Synthesis of 3-Bromo-D-phenylalanine[\[1\]](#)

This protocol describes a one-pot synthesis of substituted D-phenylalanines from cinnamic acids.

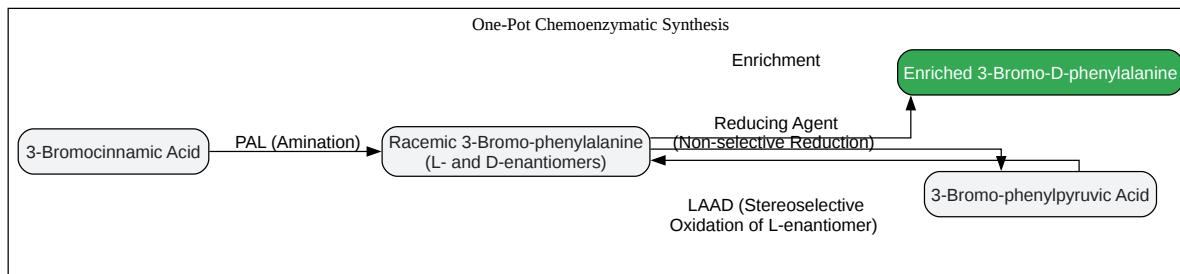
### Materials:

- 3-Bromocinnamic acid
- Phenylalanine Ammonia Lyase (PAL)
- L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO) for deracemization
- Borane-ammonia complex or other suitable reducing agent

- Ammonia buffer (high pH)

Procedure:

- Reaction Setup: In a reaction vessel, dissolve 3-bromocinnamic acid in a high pH ammonia buffer.
- Enzymatic Amination: Add PAL to the solution to catalyze the hydroamination of the double bond of 3-bromocinnamic acid, forming a mixture of L- and D-3-bromophenylalanine.
- Stereoselective Oxidation: Introduce LAAD to selectively oxidize the L-enantiomer back to the corresponding  $\alpha$ -keto acid.
- Non-selective Reduction: Concurrently, add a non-selective reducing agent, such as a borane-ammonia complex, to reduce the in situ generated  $\alpha$ -keto acid back to the racemic amino acid.
- Deracemization: The continuous cycle of stereoselective oxidation of the L-enantiomer and non-selective reduction of the resulting keto acid leads to a dynamic kinetic resolution, enriching the reaction mixture with the desired D-enantiomer.
- Purification: The final product, **3-Bromo-D-phenylalanine**, is purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography.



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Workflow for the chemoenzymatic synthesis of **3-Bromo-D-phenylalanine**.

## Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

**3-Bromo-D-phenylalanine** is a valuable building block for creating peptides with enhanced properties. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent can modulate biological activity and serve as a handle for further chemical modifications.<sup>[2]</sup>

## Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis<sup>[2]</sup>

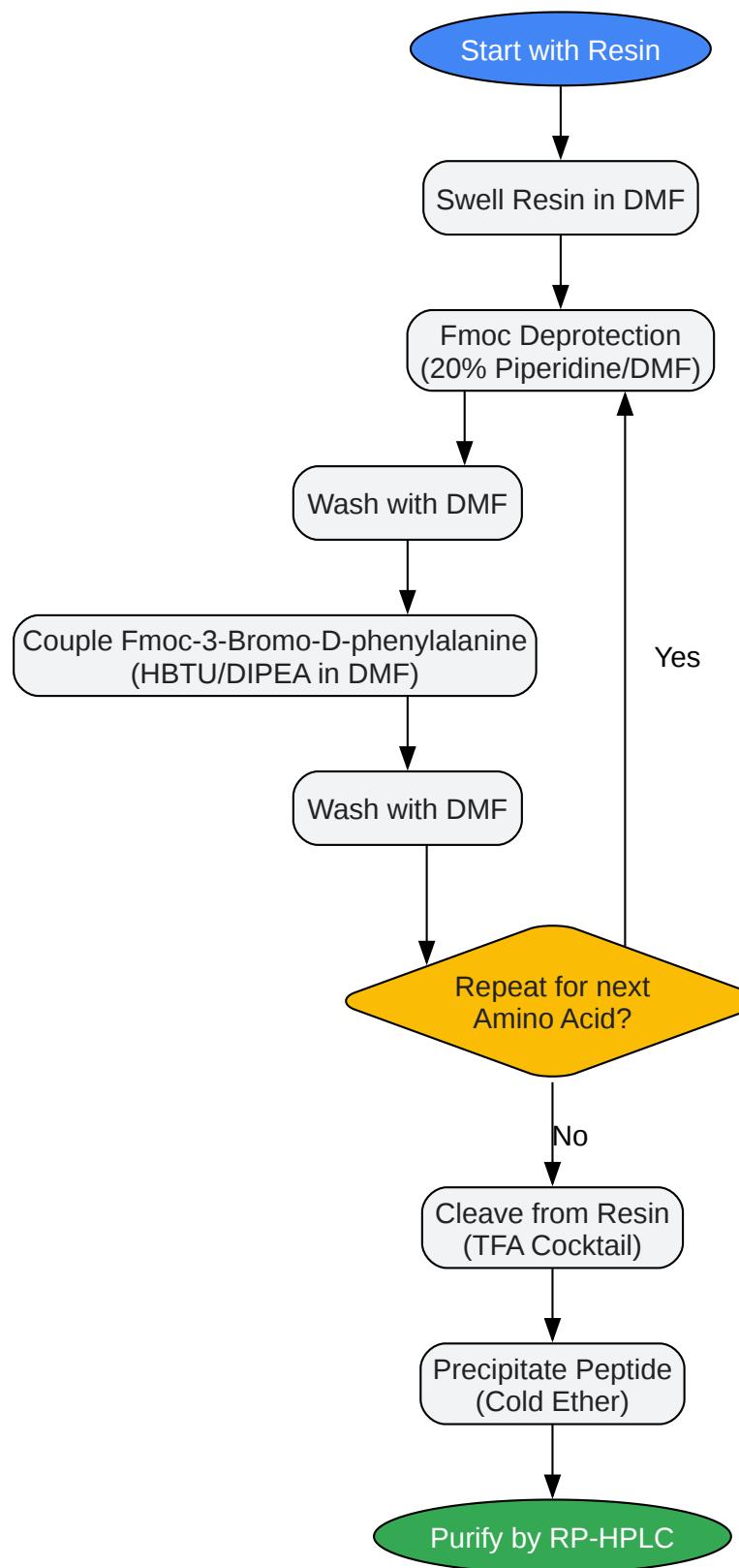
This protocol outlines the manual incorporation of Fmoc-**3-Bromo-D-phenylalanine** into a peptide sequence.

Materials:

- Fmoc-**3-Bromo-D-phenylalanine**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, DIC)
- Base (e.g., DIPEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-3-Bromo-D-phenylalanine** (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF to pre-activate the amino acid.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
  - Wash the resin with DMF.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

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General workflow for Solid-Phase Peptide Synthesis (SPPS).

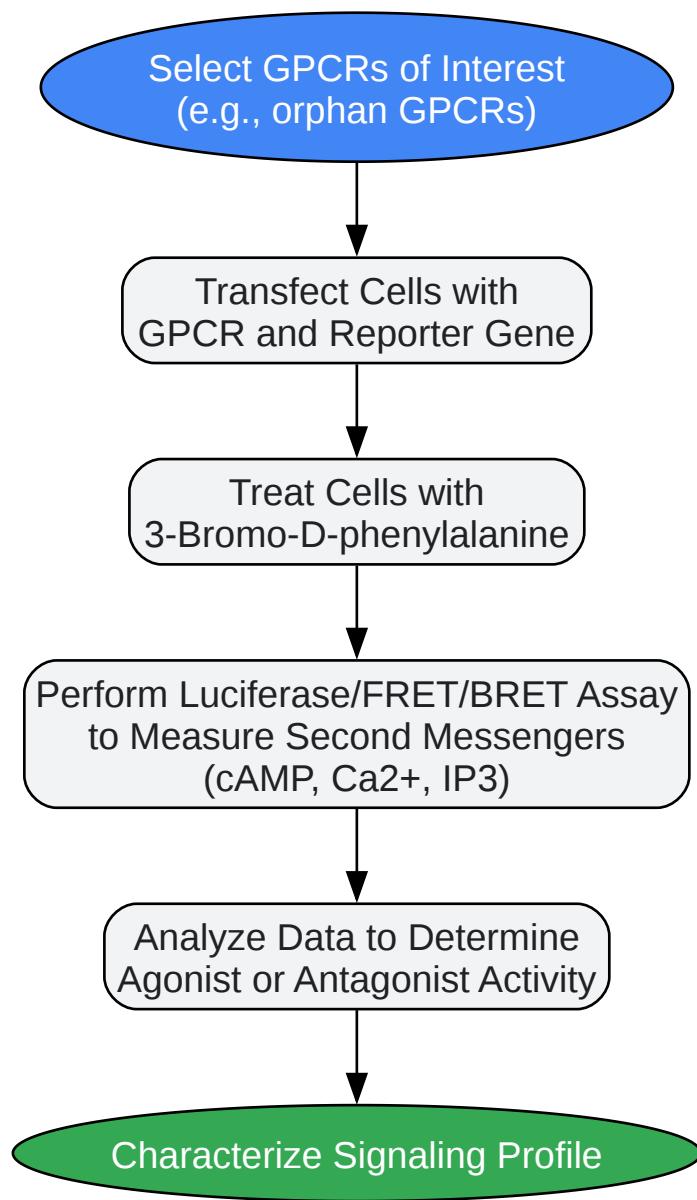
## Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to exhibit interesting biological activities, often acting as modulators of key signaling pathways. Their structural similarity to endogenous amino acids allows them to interact with enzymes and receptors involved in various physiological processes.

### Modulation of G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine has been shown to activate a number of orphan G protein-coupled receptors (GPCRs).<sup>[3]</sup> While the specific effects of **3-Bromo-D-phenylalanine** on these receptors have not been extensively studied, it is plausible that it could act as a modulator—either an agonist or antagonist—due to its structural resemblance to L-phenylalanine. The D-configuration and the bromo-substituent would likely alter its binding affinity and signaling properties.

A hypothetical workflow to investigate the effect of **3-Bromo-D-phenylalanine** on GPCR signaling is presented below.



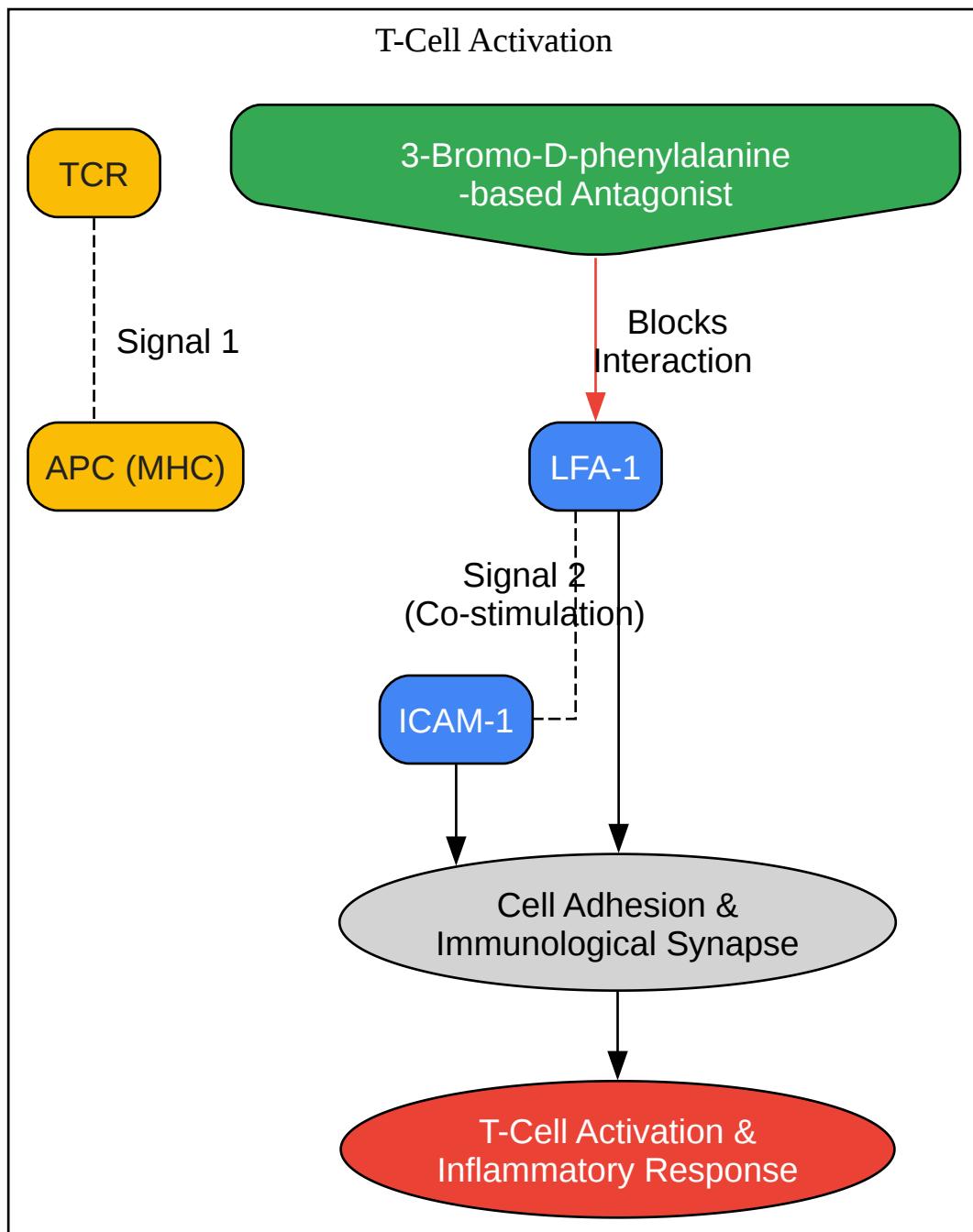
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Workflow for GPCR signaling analysis.

## Inhibition of the LFA-1/ICAM-1 Interaction

The interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune system, mediating leukocyte adhesion, migration, and T-cell activation.<sup>[4][5]</sup> Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, including dry eye disease. Small molecule antagonists that block the LFA-1/ICAM-1 interaction are therefore of significant therapeutic interest.

**3-Bromo-D-phenylalanine** can serve as a key building block in the synthesis of such antagonists. The bromophenyl moiety can be strategically positioned to interact with specific residues in the binding pocket of LFA-1, thereby inhibiting its interaction with ICAM-1.



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LFA-1/ICAM-1 signaling pathway and its inhibition.

## Application in Dry Eye Disease Research

Dry eye disease is a multifactorial condition often characterized by ocular surface inflammation. [6] The LFA-1/ICAM-1 signaling pathway plays a crucial role in the recruitment and activation of inflammatory T-cells on the ocular surface. Consequently, antagonists of this pathway are being investigated as potential therapeutics for dry eye. While direct clinical use of **3-Bromo-D-phenylalanine** in ophthalmic solutions is not yet established, its role as a scaffold for potent LFA-1/ICAM-1 inhibitors makes it a compound of high interest in this research area.

## Conclusion

**3-Bromo-D-phenylalanine** is a versatile and valuable synthetic building block for the development of novel therapeutics. Its unique physicochemical properties and the ability to be incorporated into peptides and small molecules provide a powerful tool for medicinal chemists and drug developers. The detailed experimental protocols and an understanding of its potential roles in modulating key signaling pathways, such as GPCR signaling and the LFA-1/ICAM-1 interaction, will facilitate further research and the discovery of new and effective treatments for a range of diseases.

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